Voglibose is an α-glucosidase inhibitor primarily used in the management of type 2 diabetes mellitus. It works by delaying carbohydrate absorption in the intestines, thus helping to control postprandial blood glucose levels. Voglibose is derived from cyclitol and has a complex molecular structure that contributes to its pharmacological properties.
Voglibose is classified as a carbohydrate derivative and falls under the category of antidiabetic agents. It is synthesized from natural sources and its chemical structure is based on a dihydroxypropylaminocyclitol framework. The compound is commercially available under various brand names, including Basen®.
The synthesis of voglibose involves several chemical reactions, primarily reductive amination processes. A notable method includes:
Despite its effectiveness, the traditional synthesis methods face challenges such as low yield (approximately 6%) and complexity in purification, making them less suitable for large-scale production .
Voglibose has a complex molecular structure characterized by its stereochemistry and functional groups. Its molecular formula is with a molar mass of approximately 195.31 g/mol. The compound features multiple hydroxyl groups, which are crucial for its interaction with enzymes in the digestive system.
Voglibose primarily undergoes enzymatic reactions where it inhibits α-glucosidase activity in the intestines. This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing blood sugar spikes after meals.
The mechanism of action for voglibose involves competitive inhibition of α-glucosidase enzymes located in the intestinal brush border. By inhibiting these enzymes:
The pharmacokinetics of voglibose indicate that it is absorbed in the gastrointestinal tract but does not significantly affect insulin secretion from the pancreas .
Voglibose exhibits several important physical and chemical properties:
Voglibose is primarily utilized in clinical settings as an oral antidiabetic agent. Its applications include:
Voglibose (chemical name: (1S,2S,3R,4S,5S)-5-[(1,3-dihydroxypropan-2-yl)amino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol) is a nitrogen-containing pseudosaccharide derivative classified as an aminocyclitol. Its molecular formula is C₁₀H₂₁NO₇, with a molecular weight of 267.28 g/mol [1] [5]. The compound features five chiral centers—at positions C-1, C-2, C-3, C-4, and C-5—resulting in a specific stereochemical configuration critical for its biological activity. The trans orientation of hydroxyl groups at C-2/C-3 and cis orientation at C-3/C-4 create a rigid pseudo-sugar ring that mimics the transition state of carbohydrate substrates during enzymatic hydrolysis [3] [7].
Structural features enabling activity:
Table 1: Molecular Properties of Voglibose
Property | Value |
---|---|
Chemical Formula | C₁₀H₂₁NO₇ |
Molecular Weight | 267.28 g/mol |
Stereocenters | 5 chiral centers |
Key Functional Groups | 4 hydroxyl groups, 1 primary amino |
Configuration | (1S,2S,3R,4S,5S) |
CAS Registry Number | 83480-29-9 |
The stereochemistry of voglibose is defined by X-ray crystallography and NMR studies. The cyclohexane ring adopts a stable chair conformation, with substituents at C-1 (hydroxymethyl) and C-5 (amino-linked dihydroxypropyl) occupying equatorial positions. This spatial arrangement allows optimal interaction with the active sites of α-glucosidases. The absolute configuration at C-5 (S) determines enantioselective binding to maltase-glucoamylase, while C-1 (S) stabilizes the ring through intramolecular hydrogen bonding [1] [5].
Voglibose is industrially produced via semi-synthesis from valiolamine, a precursor isolated from Streptomyces hygroscopicus subsp. limoneus fermentation broth. The synthesis involves two principal pathways:
Table 2: Key Synthesis Methods for Voglibose
Method | Starting Material | Key Steps | Yield |
---|---|---|---|
Microbial Fermentation | S. hygroscopicus | Extraction, reductive amination | 60–70% |
Chemical Synthesis | myo-Inositol | Protection, oxidation, deprotection | 28–35% |
Voglibose belongs to the α-glucosidase inhibitor class of oral antidiabetic drugs, alongside acarbose and miglitol. It specifically targets membrane-bound disaccharidases (maltase, sucrase, isomaltase) in the small intestine brush border. Unlike acarbose, which inhibits both α-amylase and α-glucosidases, voglibose exhibits >30-fold selectivity for disaccharidases over pancreatic α-amylase. This selectivity minimizes interference with starch digestion, reducing gastrointestinal side effects [2] [4] [6].
Comparative pharmacologic properties:
Table 3: Alpha-Glucosidase Inhibitors Comparative Profile
Parameter | Voglibose | Acarbose | Miglitol |
---|---|---|---|
Molecular Weight | 267.28 Da | 645.61 Da | 207.22 Da |
Inhibition of Sucrase | 4.6 × 10⁻³ μM | 0.4 μM | 10 μM |
Inhibition of Maltase | 1.5 × 10⁻² μM | 0.1 μM | 7 μM |
α-Amylase Inhibition | No | Yes (IC₅₀=0.8 μM) | No |
Origin | Semi-synthetic | Microbial | Synthetic |
Voglibose acts as a competitive, reversible inhibitor of intestinal α-glucosidases. It binds to the enzyme’s active site with higher affinity than natural substrates (Kᵢ = 10⁻⁸–10⁻⁹ M), forming stable transition-state analogs. Primary targets include:
Mechanistic insights:
Table 4: Enzymatic Targets of Voglibose
Target Enzyme | Substrate | IC₅₀ (μM) | Inhibition Type |
---|---|---|---|
Sucrase | Sucrose | 0.0046 | Competitive |
Maltase | Maltose | 0.015 | Competitive |
Isomaltase | Isomaltose | 0.11 | Competitive |
Glucoamylase | Starch | 0.09 | Competitive |
Multifactorial glucose control: Beyond enzyme inhibition, voglibose:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2